Oxidative Cyclization of Acylhydrazones: This method often involves the reaction of an acylhydrazide with an aldehyde or ketone to form an acylhydrazone, followed by oxidative cyclization using reagents like phosphorus oxychloride (POCl3) [, , , , ], thionyl chloride (SOCl2), or hypervalent iodine reagents.
Cyclodehydration of Diacylhydrazines: This approach involves the reaction of a carboxylic acid with a hydrazide to form a diacylhydrazine, followed by cyclodehydration using dehydrating agents like acetic anhydride in the presence of an acid catalyst [, ].
Molecular Structure Analysis
Crystallographic studies on related compounds have revealed that the 1,3,4-oxadiazole ring generally prefers a planar conformation [, , , ]. The phenyl rings, while also planar, are often twisted relative to the oxadiazole plane due to steric hindrance. The butanamide linker, being flexible, can adopt various conformations. Understanding the conformational preferences of this compound is crucial for studying its interactions with potential biological targets.
Mechanism of Action
Enzyme Inhibition: Many 1,3,4-oxadiazoles have been identified as enzyme inhibitors. Depending on the specific target enzyme, the mechanism could involve competitive, non-competitive, or uncompetitive inhibition. [, , , ]
Antioxidant Activity: Some 1,3,4-oxadiazole derivatives exhibit antioxidant properties, scavenging free radicals and protecting against oxidative stress. []
Applications
Medicinal Chemistry: 1,3,4-oxadiazole derivatives have shown promise as antibacterial [, , , , ], antifungal [, , , ], anticonvulsant [, , ], anti-inflammatory [, ], and anticancer agents [, , , , , ]. This compound's structure suggests it could be investigated for similar activities.
Materials Science: The electron-deficient nature and potential for π-π stacking make 1,3,4-oxadiazole derivatives interesting building blocks for organic electronic materials. They have been explored in organic light-emitting diodes (OLEDs) [, ], organic field-effect transistors (OFETs) and chemosensors [].
Related Compounds
1. (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG []
Relevance: These compounds share the core 5-phenyl-1,3,4-oxadiazole-2-yl)phenyl moiety with 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. The key difference lies in the presence of a triazole ring and PEG chains instead of the butanamide group. This structural similarity suggests a potential for shared synthetic pathways and potential exploration of the target compound for sensing applications.
Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazole-2-yl unit with 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. The structural difference lies in the replacement of the phenylbutanamide moiety with a bromo-substituted naphthofuran group. The presence of the shared oxadiazole unit and the observed antimicrobial activity highlights the importance of this structural motif for biological activity and warrants further investigation of 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide for similar applications.
Relevance: This series of compounds share the 1,3,4-oxadiazole core with 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. Although the substitution patterns on the oxadiazole ring and the linked aromatic/heterocyclic systems differ, the shared core structure suggests potential commonalities in their synthetic strategies.
Relevance: These compounds share the 5-aryl-1,3,4-oxadiazole scaffold with 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. The differences lie in the substitution on the oxadiazole's 2-position, where the target compound possesses a substituted phenyl ring while these compounds bear an acylated amine. This structural similarity, coupled with their demonstrated antibacterial activity, provides valuable information for exploring the structure-activity relationship of 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide.
Relevance: The 5-aryl-1,3,4-oxadiazole-2-yl unit is present in both these compounds and 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. The key difference is the presence of a thiazolidinone ring connected via an imine group instead of the phenylbutanamide moiety in the target compound. This structural similarity, along with their reported antibacterial activity, suggests the potential of the shared scaffold for further development and exploration.
6. (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) and its derivatives []
Relevance: These compounds, including VNI itself, share the 5-phenyl-1,3,4-oxadiazol-2-yl)benzamide moiety with 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. The primary difference lies in the presence of a chiral (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl) substituent on the benzamide nitrogen in VNI and its derivatives. This structural similarity highlights the versatility of this core structure for targeting different biological systems and provides valuable insight into the potential applications of 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide in medicinal chemistry.
Relevance: Both this compound and 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide share the crucial 4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl structural motif. The difference lies in the presence of a thiazole-ylidene-benzamide system in this compound, replacing the butanamide group in the target compound. This structural resemblance, along with the observed antibacterial activity, indicates the potential of the shared motif for developing novel antimicrobial agents.
Relevance: Both this compound and 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide share the 5-phenyl-1,3,4-oxadiazol-2-yl unit. The structural variation lies in the replacement of the phenylbutanamide group with a coumarin moiety. This structural similarity and the potential anticancer activity of this coumarin derivative suggest that 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide could also be explored for potential anticancer properties.
Relevance: Although structurally similar to 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide by sharing the 1,3,4-oxadiazole core, the key difference lies in the substitution on the oxadiazole ring. This compound incorporates a pyridinyl group at the 5-position of the oxadiazole instead of a phenyl ring, and the phenylbutanamide moiety is replaced by a coumarin unit. Despite these differences, the presence of the oxadiazole ring and the potential for biological activity warrant considering this compound while exploring the structure-activity relationship of 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide.
Relevance: While sharing the 1,3,4-oxadiazole core with 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide, this compound differs in the substitution pattern with a chloro substituent at the para position of the phenyl ring attached to the oxadiazole. Moreover, the phenylbutanamide moiety is replaced by an acetamidophenyl group linked via an ether bridge. This comparison highlights the impact of different substituents and linkers on the structural features of compounds containing the 1,3,4-oxadiazole motif.
Relevance: These compounds share the 5-aryl-1,3,4-oxadiazole scaffold with 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. The main structural difference lies in the replacement of the phenylbutanamide moiety with a hydrazine group directly linked to the phenyl ring. The observed fluorescence activity of these hydrazine derivatives suggests that 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide, with its similar structure, could be further investigated for potential fluorescent properties.
13. Copolymers of 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate and 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl 2-methylacrylate []
Relevance: While these compounds share the oxadiazole core structure with 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide, they differ significantly in their overall structure. The oxadiazole ring in these compounds is partially saturated, forming a dihydrooxadiazole ring. Additionally, the phenylbutanamide moiety is replaced by a coumarin unit. Despite these differences, the presence of the oxadiazole ring and their potential anticonvulsant activity suggest that exploring the biological activity of 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide might be worthwhile.
Relevance: These compounds and 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide share the 5-phenyl-1,3,4-oxadiazole-2-yl unit. The structural variation arises from the replacement of the phenylbutanamide moiety with a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione system. The observed structure-activity relationships within this series, where specific substitutions affect antimicrobial activity, highlight the importance of exploring various modifications on the target compound to optimize its biological profile.
Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazole-2-yl unit with 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. The structural difference lies in replacing the phenylbutanamide moiety with a quinoline ring bearing a 4-methylpiperazine and a trifluoromethyl group. This structural comparison provides insights into the effects of different substituents and their spatial arrangements on the properties of compounds containing the 5-phenyl-1,3,4-oxadiazole-2-yl group.
21. Lanthanide complexes of {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid []
Relevance: The ligand in these complexes, {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid, shares the 5-phenyl-1,3,4-oxadiazole-2-yl unit with 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. The main difference lies in the presence of a thioacetic acid group attached to the 2-position of the oxadiazole ring instead of the phenylbutanamide moiety. The antibacterial activity of these lanthanide complexes highlights the potential of incorporating metal ions into compounds containing the 5-phenyl-1,3,4-oxadiazole-2-yl unit to enhance their biological properties.
Relevance: These compounds and 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide share the 5-phenyl-1,3,4-oxadiazole-2-yl unit. The structural difference lies in the presence of a sulfur atom linking the oxadiazole to an N-substituted acetamide group instead of the phenylbutanamide moiety. This structural comparison emphasizes the impact of linker atoms and substituents on the biological activity of compounds containing the 5-phenyl-1,3,4-oxadiazole-2-yl motif.
25. Platinum(II) cyclometalated complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol []
Relevance: The 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol ligand in these complexes shares the 5-phenyl-1,3,4-oxadiazole-2-yl unit with 4-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. The structural difference lies in the presence of a phenol group at the 2-position of the oxadiazole ring in the ligand. This comparison highlights the potential of using the 5-phenyl-1,3,4-oxadiazole-2-yl moiety as a building block for ligands in metal complexes with interesting photophysical properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.